

physical and chemical properties of Thalrugosidine

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Compound of Interest

Compound Name: *Thalrugosidine*

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Thalrugosidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, a member of the bisbenzyltetrahydroisoquinoline alkaloid class, is a natural product isolated from various *Thalictrum* species. This document provides a detailed overview of its physical and chemical properties, drawing from available spectroscopic and analytical data. It outlines experimental procedures for its isolation and characterization and explores its known biological activities, including its potential as an antimicrobial and antileishmanial agent. Furthermore, this guide delves into the potential signaling pathways that **Thalrugosidine** may modulate, based on the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Thalrugosidine is characterized as an orange-brown amorphous solid.^[1] Due to its amorphous nature, a sharp melting point is not observed. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Properties of Thalrugosidine

Property	Value	Source(s)
Molecular Formula	C ₃₈ H ₄₂ N ₂ O ₇	--INVALID-LINK--
Molecular Weight	638.7 g/mol	--INVALID-LINK--
Appearance	Orange-brown amorphous solid	[1]
CAS Number	33954-34-6	--INVALID-LINK--

Table 2: Spectroscopic Data for Thalrugosidine

Spectroscopic Data	Value	Source(s)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	m/z 639.3069 [M+H] ⁺ (calculated for C ₃₈ H ₄₃ N ₂ O ₇ ⁺ , 639.3070)	[1]
¹ H NMR	See Table 3	[1]
¹³ C NMR	See Table 4	[1]
UV-Vis	Data consistent with reported values for this class of alkaloids	[1]
Specific Rotation ([α] _D)	Data consistent with reported values for this class of alkaloids	[1]

Table 3: ¹H NMR Spectroscopic Data for Thalrugosidine

The following data is sourced from the supplementary information of "Northalrugosidine is a Bisbenzyltetrahydroisoquinoline Alkaloid from *Thalictrum alpinum* with in Vivo Antileishmanial Activity." [1]

Position	δ H (ppm)
1	3.87
α	3.15, 2.60
5	6.58
8	6.57
1'	3.85
α'	3.20, 2.65
5'	6.60
8'	6.75
10	6.82
13	6.80
10'	6.78
13'	6.70
N-CH ₃	2.52
N'-CH ₃	2.50
6-OCH ₃	3.78
7-OCH ₃	3.79
12-OCH ₃	3.80
6'-OCH ₃	3.75

Table 4: ^{13}C NMR Spectroscopic Data for Thalrugosidine

The following data is sourced from the supplementary information of "Northalrugosidine is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[\[1\]](#)

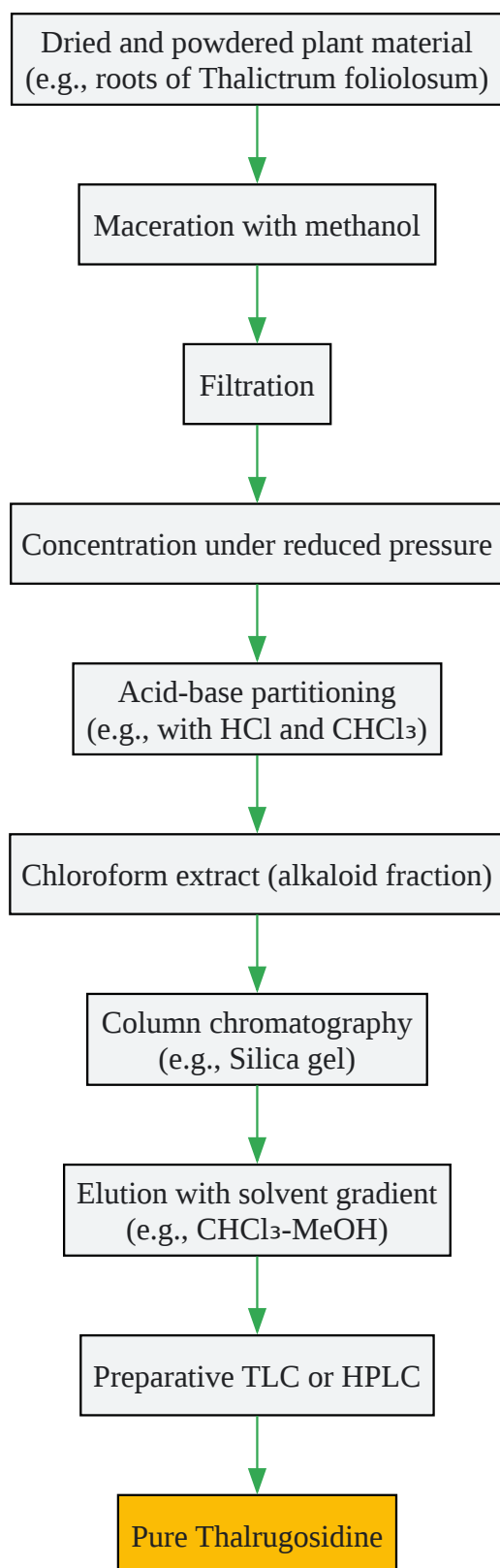
Position	δC (ppm)
1	63.2
3	129.5
4	42.5
4a	128.8
5	111.8
6	147.5
7	147.8
8	115.5
8a	122.5
1'	65.5
3'	130.1
4'	42.8
4a'	129.2
5'	112.5
6'	148.0
7'	145.5
8'	118.5
8a'	125.8
9	128.2
10	113.2
11	148.5
12	145.8
13	119.2

14	126.5
9'	129.8
10'	114.5
11'	149.0
12'	146.2
13'	120.5
14'	127.8
N-CH ₃	42.3
N'-CH ₃	42.1
6-OCH ₃	56.1
7-OCH ₃	56.0
12-OCH ₃	55.9
6'-OCH ₃	55.8

Experimental Protocols

Isolation and Purification of Thalrugosidine

The following is a generalized protocol for the isolation of bisbenzyltetrahydroisoquinoline alkaloids from *Thalictrum* species, which can be adapted for the specific isolation of **Thalrugosidine**.



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Fig 1. General workflow for the isolation of **Thalrugosidine**.

Methodology:

- **Extraction:** The dried and powdered plant material (e.g., roots of *Thalictrum foliolosum*) is macerated with methanol at room temperature.
- **Filtration and Concentration:** The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then extracted with a nonpolar solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH_4OH) and re-extracted with chloroform to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid fraction is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **Thalrugosidine** are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent, such as CDCl_3 or CD_3OD .
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activities and Potential Signaling Pathways

Thalrugosidine has demonstrated notable biological activities, particularly as an antimicrobial and antileishmanial agent.

Antimicrobial Activity

Thalrugosidine has been reported to exhibit antimicrobial activity. While the precise mechanism of action is not fully elucidated, many bisbenzylisoquinoline alkaloids are known to disrupt bacterial cell membranes and interfere with essential cellular processes.

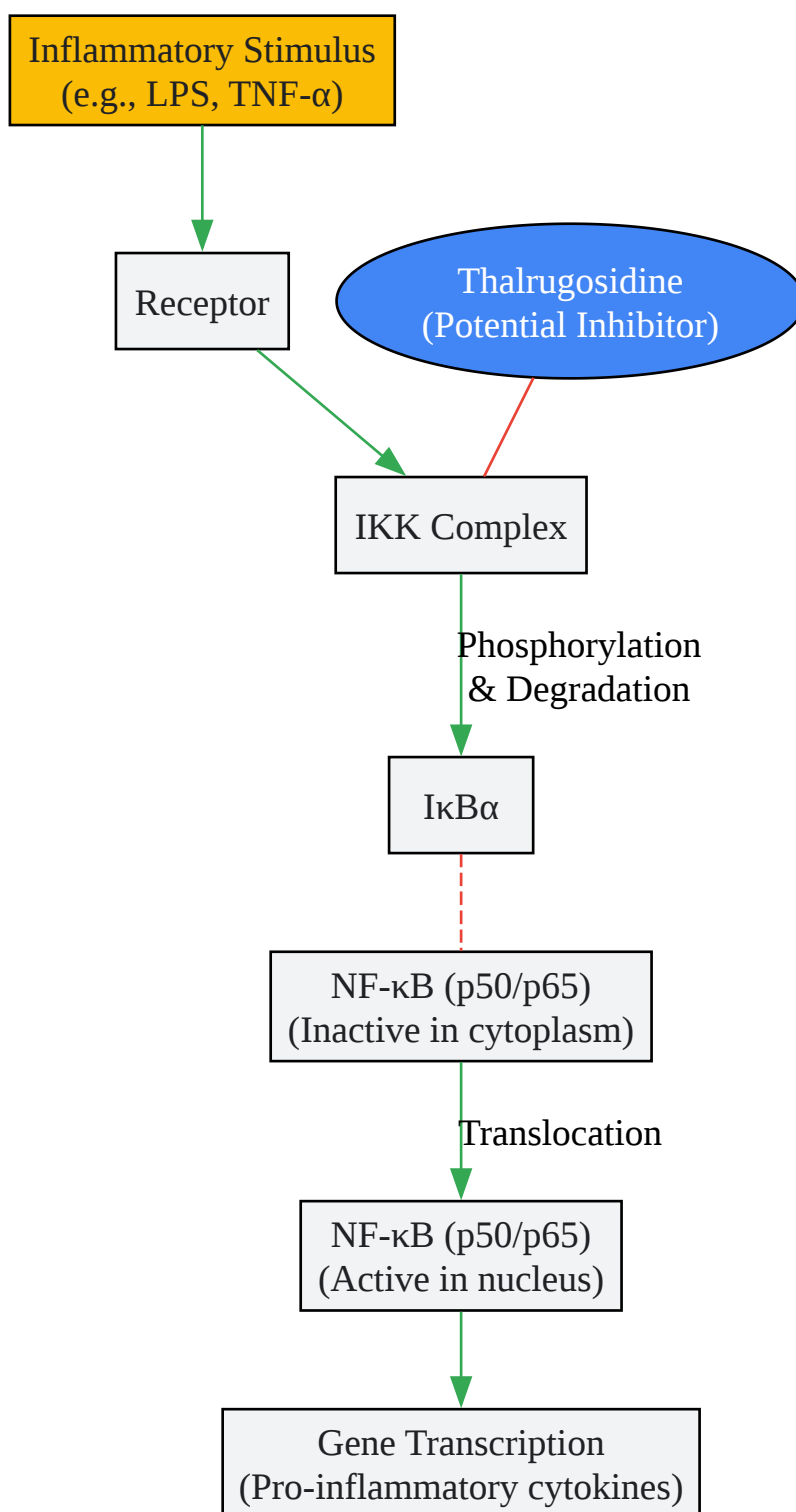
Antileishmanial Activity

In vitro studies have shown that **Thalrugosidine** possesses antileishmanial activity against *Leishmania donovani* promastigotes.[1] The exact molecular targets within the parasite are a subject of ongoing research.

Potential Signaling Pathways

While specific signaling pathways modulated by **Thalrugosidine** have not been definitively identified, the broader class of bisbenzylisoquinoline alkaloids is known to interact with several key cellular signaling cascades. These provide a framework for investigating the potential mechanisms of action of **Thalrugosidine**.

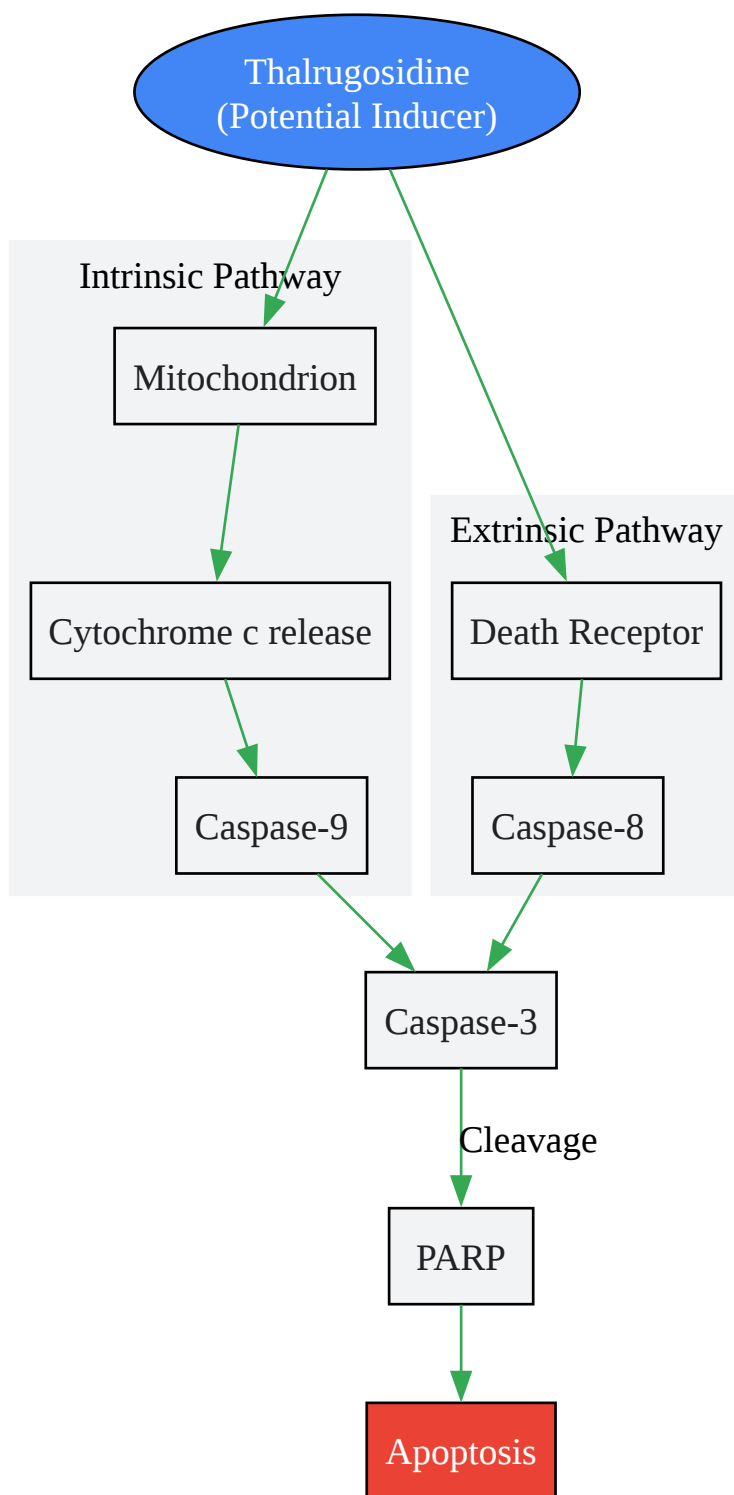
Several bisbenzylisoquinoline alkaloids have been shown to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF- κ B can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.



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Fig 2. Potential inhibition of the NF-κB pathway by **Thalrugosidine**.

Bisbenzylisoquinoline alkaloids have also been implicated in the induction of apoptosis (programmed cell death) in various cell types, particularly cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).



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Fig 3. Potential induction of apoptosis by **Thalrugosidine**.

Conclusion

Thalrugosidine presents as a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its isolation and potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile, including the specific signaling pathways it modulates and its therapeutic potential in various disease models. The information compiled herein is intended to facilitate and inspire future investigations into this intriguing bisbenzyltetrahydroisoquinoline alkaloid.

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References

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